Cas no 14318-39-9 (2H-1,3,5-Thiadiazine-2-thione,tetrahydro-5-methyl-3-(phenylmethyl)-)

2H-1,3,5-Thiadiazine-2-thione,tetrahydro-5-methyl-3-(phenylmethyl)- structure
14318-39-9 structure
Productnaam:2H-1,3,5-Thiadiazine-2-thione,tetrahydro-5-methyl-3-(phenylmethyl)-
CAS-nummer:14318-39-9
MF:C11H14N2S2
MW:238.372259616852
CID:150534
PubChem ID:99221

2H-1,3,5-Thiadiazine-2-thione,tetrahydro-5-methyl-3-(phenylmethyl)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2H-1,3,5-Thiadiazine-2-thione,tetrahydro-5-methyl-3-(phenylmethyl)-
    • 3-benzyl-5-methyl-1,3,5-thiadiazinane-2-thione
    • 2,4-Thiazolidinedione, 5-methyl-3-(phenylmethyl)-
    • 2-Thio-3-benzyl-5-methyl-tetrahydro-1,3,5-thiadiazin
    • 2-Thioxo-5-methyl-3-benzyl-tetrahydro-1,3,5-thiadiazin
    • 3-benzyl-5-methyl-[1,3,5]thiadiazinane-2-thione
    • 3-Benzyl-5-methyl-2,4-thiazolidindion
    • 3-Benzyl-5-methyl-2-thion-tetrahydro-1-3-5-thiadiazin
    • 3-Benzyl-5-methyl-2-thioxo-2H-tetrahydro-1,3,5-thiadiazin
    • 3-Benzyl-5-methyl-2-thioxo-tetrahydro-1,3,5-thiadia
    • AGN-PC-0CKDOW
    • CTK1I7868
    • 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl-
    • DTXSID20162336
    • NSC 201646
    • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-benzyl-5-methyl-
    • NSC-201646
    • D-4735
    • 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-methyl-3-(phenylmethyl)-
    • UNII-RG8L6E8RDW
    • BRN 0522471
    • TETRAHYDRO-5-METHYL-3-(PHENYLMETHYL)-2H-1,3,5-THIADIAZINE-2-THIONE
    • 2H-1,3,5-Thiadiazine-2-thione, 3-benzyltetrahydro-5-methyl- (6CI,7CI,8CI)
    • 3-Benzyl-5-methyltetrahydro-1,3,5-thiadiazine-2-thione
    • Oprea1_615196
    • Tetrahydro-3-benzyl-5-methyl-2H-1,3,5-thiadiazine-2-thione
    • 14318-39-9
    • RG8L6E8RDW
    • NSC201646
    • D 4735
    • Inchi: InChI=1S/C11H14N2S2/c1-12-8-13(11(14)15-9-12)7-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3
    • InChI-sleutel: BFLHJRCTMSBRPJ-UHFFFAOYSA-N
    • LACHT: CN1CSC(=S)N(CC2C=CC=CC=2)C1

Berekende eigenschappen

  • Exacte massa: 238.06002
  • Monoisotopische massa: 238.05984
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 15
  • Aantal draaibare bindingen: 2
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 2.8
  • Topologisch pooloppervlak: 63.9

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: 357.2°Cat760mmHg
  • Vlampunt: 169.8°C
  • Brekindex: 1.686
  • PSA: 6.48
  • LogboekP: 2.24290
Aanbevolen leveranciers
Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shanghai Joy Biotech Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Joy Biotech Ltd
atkchemica
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
atkchemica
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Suzhou Senfeida Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Suzhou Senfeida Chemical Co., Ltd